2,5-Dioxopyrrolidin-1-yl pyridazine-3-carboxylate
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Overview
Description
2,5-Dioxopyrrolidin-1-yl pyridazine-3-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazine ring fused with a pyrrolidinone moiety, making it a versatile candidate for research in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl pyridazine-3-carboxylate typically involves the coupling of pyridazine derivatives with pyrrolidinone intermediates. One common method includes the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired ester bond. The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture interference .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxopyrrolidin-1-yl pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl pyridazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticonvulsant and anticancer properties.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl pyridazine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in drug development .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl phenylacetamide: Known for its anticonvulsant properties.
N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide: Explored for its broad-spectrum anticonvulsant activity.
Uniqueness
2,5-Dioxopyrrolidin-1-yl pyridazine-3-carboxylate stands out due to its unique pyridazine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and enhances its potential in various applications .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c13-7-3-4-8(14)12(7)16-9(15)6-2-1-5-10-11-6/h1-2,5H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGARIDMGKCLGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=NN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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